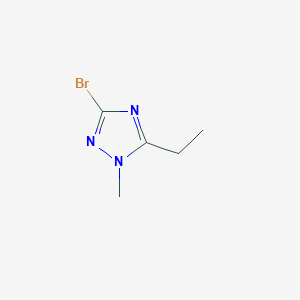
2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine
Overview
Description
2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine is a chemical compound with the molecular formula C8H8BrF2N2O It is a derivative of pyridine, featuring bromine, difluoromethyl, methoxy, and amine functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromopyridine as the starting material.
Functional Group Modifications:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Oxides, hydroxides, and carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine is used to study enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but common targets include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine: This compound lacks the methoxy and amine groups present in 2-Bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine.
4-Bromo-2-(difluoromethyl)pyridine: This compound has a different position of the bromine and difluoromethyl groups compared to the target compound.
1-Bromo-4-(difluoromethyl)benzene: This compound is structurally similar but lacks the pyridine ring and the methoxy and amine groups.
Uniqueness: The presence of the methoxy and amine groups in this compound gives it unique chemical properties and reactivity compared to its similar compounds
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O/c1-13-4-2-3(7(9)10)5(11)6(8)12-4/h2,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJDNLKQMMCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)






![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)



![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
